N-amidino-L-aspartate(1-)
CAS No.:
Cat. No.: VC1948553
Molecular Formula: C5H8N3O4-
Molecular Weight: 174.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8N3O4- |
---|---|
Molecular Weight | 174.13 g/mol |
IUPAC Name | (2S)-2-(diaminomethylideneazaniumyl)butanedioate |
Standard InChI | InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/p-1/t2-/m0/s1 |
Standard InChI Key | VVHOUVWJCQOYGG-REOHCLBHSA-M |
Isomeric SMILES | C([C@@H](C(=O)[O-])[NH+]=C(N)N)C(=O)[O-] |
Canonical SMILES | C(C(C(=O)[O-])[NH+]=C(N)N)C(=O)[O-] |
Introduction
Chemical Identity and Structure
Chemical Nomenclature and Identification
N-amidino-L-aspartate(1-) is the monodeprotonated conjugate base of N-amidino-L-aspartic acid, formed by deprotonation of one of the carboxyl groups while maintaining protonation of the guanidino group. It belongs to the class of guanidino compounds, characterized by the presence of a guanidino group attached to an amino acid structure .
The compound is registered in multiple chemical databases under various identifiers, as shown in Table 1:
Table 1: Chemical Identifiers of N-amidino-L-aspartate(1-)
Parameter | Value |
---|---|
Common Name | N-amidino-L-aspartate(1-) |
Synonyms | Guanidinosuccinic acid (monoanion), (2S)-2-{[amino(iminio)methyl]amino}butanedioate |
PubChem CID | 25203050 |
ChEBI ID | CHEBI:58005 |
HMDB ID | HMDB0003157 (for parent acid) |
KEGG ID | C03139 |
CAS Number | 6133-30-8 (for parent acid) |
Molecular Formula | C5H8N3O4- |
Molecular Weight | 174.13 g/mol |
Structural Characteristics
The structure of N-amidino-L-aspartate(1-) features an L-aspartate backbone with an amidino group attached to the nitrogen atom. This structural arrangement gives the molecule unique chemical properties :
-
An L-aspartate backbone with a chirality center at C-2 in S configuration
-
An amidino (H2N-C(=NH)-) substituent on the amino group
-
One deprotonated carboxyl group, giving the molecule a net negative charge of -1
-
The compound is derived from L-aspartic acid, maintaining its stereochemistry
Physical and Chemical Properties
Physicochemical Parameters
The physical and chemical properties of N-amidino-L-aspartate(1-) determine its behavior in biological systems and influence its detection methods. Table 2 summarizes these properties:
Table 2: Physicochemical Properties of N-amidino-L-aspartate(1-)
Spectroscopic Properties
Mass spectrometry data reveals several characteristic collision cross section measurements for N-amidino-L-aspartate and its related ions :
-
148 Ų [M+Na]+
-
147 Ų [M+Na-2H]-
-
130.2 Ų [M-H]-
-
136.8 Ų [M+H]+
Biochemical Role and Metabolism
Metabolic Origin and Pathways
N-amidino-L-aspartic acid, the protonated form of N-amidino-L-aspartate(1-), arises from specific metabolic pathways that become particularly significant in renal dysfunction :
-
Formation through oxidation of argininosuccinic acid (ASA) by free radicals
-
This oxidative process occurs optimally in the presence of impaired kidney function
-
Rising levels of urea contribute to the synthesis by inhibiting enzymes involved in arginine metabolism
-
These enzyme inhibitions result in declining hepatic levels of arginine
-
The compound is excreted in small quantities by healthy individuals at a relatively constant rate
-
Excretion increases after high protein intake, suggesting a direct link to protein metabolism
Enzymatic Reactions
N-amidino-L-aspartate participates in specific enzymatic reactions that are important for its metabolism and clearance. The enzyme amidinoaspartase (EC 3.5.3.14) catalyzes the hydrolysis of N-amidino-L-aspartate according to the following reaction :
N-amidino-L-aspartate + H2O → L-aspartate + urea
This reaction represents a potential metabolic pathway for the clearance of N-amidino-L-aspartate, converting it to the standard amino acid L-aspartate while generating urea as a byproduct. The systematic name for this enzyme is N-amidino-L-aspartate amidinohydrolase .
Acid-Base Equilibria
As a compound with both acidic and basic functional groups, N-amidino-L-aspartic acid exists in several protonation states depending on pH. The relevant acid-base equilibria include :
-
N-amidino-L-aspartic acid (neutral form, charge 0)
-
N-amidino-L-aspartate(1-) (monoanion, charge -1) - predominant at physiological pH
-
N-amidino-L-aspartate(2-) (dianion, charge -2)
The compound N-amidino-L-aspartate(1-) is the conjugate base of N-amidino-L-aspartic acid arising from deprotonation of one of the carboxyl groups .
Pathophysiological Significance
Role as a Uremic Toxin
N-amidino-L-aspartic acid (guanidinosuccinic acid) has been identified as a uremic toxin according to the European Uremic Toxin Working Group . Its significance in renal pathophysiology is supported by several observations:
-
It is one of the earliest uremic toxins isolated and identified
-
It accumulates in both serum and urine in patients with renal failure
-
The concentration correlates with the severity of renal dysfunction
-
It is considered a prime candidate for the role of a uremic toxin
-
Its accumulation results from the failing kidney's inability to adequately excrete nitrogenous metabolites
Neurotoxicity Mechanisms
N-amidino-L-aspartate exhibits significant neurotoxic properties that contribute to the neurological manifestations of uremic syndrome . It is one of four guanidino compounds substantially increased in serum, cerebrospinal fluid, and brain of uremic patients. The neurotoxic effects are mediated through several mechanisms:
-
Activation of N-methyl-D-aspartate receptors, causing excitatory effects on the central nervous system
-
Concomitant inhibition of gamma-aminobutyric acid type A receptors, reducing inhibitory neurotransmission
-
Additional depolarizing effects that contribute to neural hyperexcitability
These mechanisms collectively explain the contribution of N-amidino-L-aspartate to uremic encephalopathy, which manifests as epileptic symptoms and cognitive impairment in patients with renal failure .
Methionine and Related Metabolic Interactions
Research has indicated a relationship between N-amidino-L-aspartic acid levels and methionine metabolism :
-
Concentrations of N-amidino-L-aspartic acid in both serum and urine decline sharply in animals and humans exposed to the essential amino acid methionine
-
Uremic patients suffer from defective ability to generate methyl groups due to anorexia, dietary restrictions, and renal protein leakage
-
This leads to accumulation of homocysteine, a substance known to produce vascular damage
-
Protein restriction in end-stage renal disease may contribute to toxin buildup
-
Targeted amino acid replacement therapy might address identified deficiencies
Analytical Detection Methods
Chromatographic and Spectroscopic Techniques
The detection and quantification of N-amidino-L-aspartate in biological samples employ various analytical techniques. Table 3 summarizes relevant analytical parameters:
Table 3: Analytical Parameters for N-amidino-L-aspartate Detection
Analytical Parameter | Value | Reference |
---|---|---|
Retention Index | 0.656 | |
Quantitated m/z | 175.0628 | |
Collision Cross Section (CCS) | Multiple values (see Section 2.2) | |
PubChem CID for Reference | 25203050 |
Clinical Measurements
In clinical settings, the measurement of N-amidino-L-aspartic acid levels can serve as a biomarker for renal dysfunction and uremic toxicity. Elevated levels are associated with:
-
Declining renal function
-
Uremic encephalopathy
-
Neurological complications of kidney disease
-
Potential cardiovascular complications
Research Applications and Clinical Implications
Therapeutic Considerations
Understanding the metabolism and toxicity of N-amidino-L-aspartate has implications for therapeutic approaches:
-
Development of dialysis techniques specifically targeting the removal of this compound
-
Nutritional interventions to modulate its production and accumulation
-
Pharmacological approaches to counter its neurotoxic effects
-
Potential use of methionine supplementation to reduce N-amidino-L-aspartic acid levels
Future Research Directions
Metabolic Pathway Elucidation
Further investigation is needed to fully understand:
-
The complete metabolic pathways involving N-amidino-L-aspartate
-
Regulatory mechanisms controlling its synthesis and degradation
-
Interactions with other metabolic pathways, particularly those involving arginine and methionine
-
Factors affecting its production in various physiological and pathological states
Clinical Applications
Potential clinical applications that warrant further research include:
-
Development of standardized analytical methods for routine clinical measurement
-
Establishment of reference ranges for different populations and disease states
-
Evaluation of its utility as a prognostic marker in renal disease
-
Assessment of the impact of various therapeutic interventions on its levels
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume